molecular formula C7H13NO3S2 B1668017 Bucillamine CAS No. 65002-17-7

Bucillamine

Cat. No. B1668017
CAS RN: 65002-17-7
M. Wt: 223.3 g/mol
InChI Key: VUAFHZCUKUDDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bucillamine is an antirheumatic agent developed from tiopronin . It is a cysteine derivative with 2 thiol groups that is 16-fold more potent than acetylcysteine (NAC) as a thiol donor in vivo . It has been used in trials studying the treatment and prevention of Gout and Rheumatoid Arthritis .


Synthesis Analysis

Bucillamine is a cysteine derivative that contains two donatable thiol groups. It is capable of replenishing the thiol group in glutathione, thereby reactivating this endogenous defense against oxidant injury .


Molecular Structure Analysis

The molecular electrostatic potential density (ESP) calculation was performed to estimate the chemically active atoms of Bucillamine .


Chemical Reactions Analysis

Bucillamine is a more potent thiol donor than other cysteine derivatives: approximately 16-fold more potent than N-acetylcysteine (NAC) in vivo . In addition, bucillamine appears to have additional anti-inflammatory effects unrelated to its antioxidant effect .


Physical And Chemical Properties Analysis

Bucillamine has a chemical formula of C7H13NO3S2 and a molar mass of 223.31 g·mol−1 . It is a solid substance that should be stored at 4°C and protected from light .

Scientific Research Applications

Anti-Angiogenic Properties in Ophthalmology

Bucillamine has demonstrated antiangiogenic properties, making it a potential candidate for treating choroidal neovascularization (CNV). A study showed that subconjunctival administration of Bucillamine significantly reduced leakage and size of experimental CNV in rat eyes, suggesting its beneficial effects in treating CNV-related conditions (Yanagi et al., 2002).

Antioxidant Properties and Metal Chelation

Bucillamine exhibits potent antioxidant activity, comparable to trolox and ascorbic acid, and has been shown to act as a strong chelator of iron (II) and copper (II) ions. These properties are particularly relevant given the elevated levels of these metal ions in patients with rheumatoid arthritis, suggesting Bucillamine's therapeutic activities might be partly due to metal chelation (Mazor et al., 2006).

Protective Effects Against Ototoxicity

Research has identified Bucillamine's protective effects against cisplatin-induced damage in auditory cells. The study highlighted Bucillamine's ability to suppress the production of free radicals and to induce intracellular antioxidants, suggesting its potential in protecting against cisplatin-induced ototoxicity (Kim et al., 2015).

Potential in Cardiology and Organ Transplantation

Bucillamine has shown promise in attenuating damage during myocardial infarction, cardiac surgery, and organ transplantation. Its potent thiol-donating ability, along with additional anti-inflammatory effects, indicates its potential efficacy in acute settings characterized by inflammation and oxidative stress (Horwitz, 2006).

Immunomodulatory Effects in Systemic Sclerosis

A study explored Bucillamine's effects on fibroblasts in systemic sclerosis (SSc), finding that it and its metabolites could induce the synthesis of vascular endothelial growth factor (VEGF) dose-dependently via the NF-kB pathway. This suggests a potential therapeutic role for Bucillamine in SSc by influencing neoangiogenesis and inflammatory infiltrates, hallmarks of the disease's pathogenesis (Hagen et al., 2001).

Safety And Hazards

Bucillamine should be handled carefully to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Bucillamine is currently being investigated for COVID-19 drug repurposing . It is also being developed in an injectable version to expand on its potential therapeutic utility targeting rare disorders such as ischemia-reperfusion injury (i.e. organ transplantation), acute respiratory distress syndrome, and potential medical countermeasures .

properties

IUPAC Name

(2R)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAFHZCUKUDDBC-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC(CS)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N[C@@H](CS)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048587
Record name Bucillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bucillamine

CAS RN

65002-17-7
Record name Bucillamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65002-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bucillamine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065002177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bucillamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12160
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bucillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUCILLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R80LRA5WTF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bucillamine
Reactant of Route 2
Bucillamine
Reactant of Route 3
Bucillamine
Reactant of Route 4
Bucillamine
Reactant of Route 5
Bucillamine
Reactant of Route 6
Bucillamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.